Cas no 1256479-24-9 (Ethyl 3-(methylthio)benzoylformate)

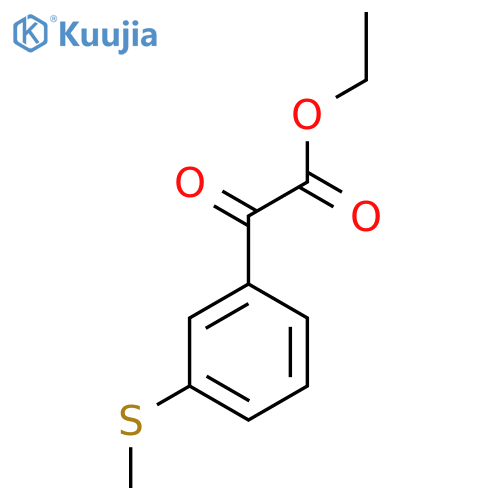

1256479-24-9 structure

商品名:Ethyl 3-(methylthio)benzoylformate

CAS番号:1256479-24-9

MF:C11H12O3S

メガワット:224.276182174683

MDL:MFCD11113526

CID:5231826

Ethyl 3-(methylthio)benzoylformate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(methylthio)benzoylformate

- Ethyl2-(3-(methylthio)phenyl)-2-oxoacetate

- Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate

- ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate

- (3-Methylsulfanylphenyl)oxoacetic acid ethyl ester

- (3-methylsulfanylphenyl)oxoacetic acid ethyl ester, AldrichCPR

-

- MDL: MFCD11113526

- インチ: 1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3

- InChIKey: DOWLMJUETKTDPP-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CC=CC(C(C(=O)OCC)=O)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 240

- トポロジー分子極性表面積: 68.7

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 3-(methylthio)benzoylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 398966-1g |

Ethyl 3-(methylthio)benzoylformate |

1256479-24-9 | 97.0% | 1g |

£247.00 | 2023-04-21 | |

| abcr | AB433598-5g |

Ethyl 3-(methylthio)benzoylformate; . |

1256479-24-9 | 5g |

€1130.50 | 2025-02-14 | ||

| abcr | AB433598-1 g |

Ethyl 3-(methylthio)benzoylformate |

1256479-24-9 | 1g |

€282.80 | 2023-04-23 | ||

| abcr | AB433598-250mg |

Ethyl 3-(methylthio)benzoylformate; . |

1256479-24-9 | 250mg |

€203.30 | 2025-02-14 | ||

| Ambeed | A231778-1g |

Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate |

1256479-24-9 | 97% | 1g |

$223.0 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512832-5g |

Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate |

1256479-24-9 | 97% | 5g |

¥4592.0 | 2024-04-18 | |

| Fluorochem | 398966-25g |

Ethyl 3-(methylthio)benzoylformate |

1256479-24-9 | 97.0% | 25g |

£2,091.00 | 2023-04-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512832-1g |

Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate |

1256479-24-9 | 97% | 1g |

¥1533.0 | 2024-04-18 | |

| abcr | AB433598-5 g |

Ethyl 3-(methylthio)benzoylformate |

1256479-24-9 | 5g |

€766.60 | 2023-04-23 | ||

| Fluorochem | 398966-5g |

Ethyl 3-(methylthio)benzoylformate |

1256479-24-9 | 97.0% | 5g |

£748.00 | 2023-04-21 |

Ethyl 3-(methylthio)benzoylformate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1256479-24-9 (Ethyl 3-(methylthio)benzoylformate) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256479-24-9)Ethyl 3-(methylthio)benzoylformate

清らかである:99%/99%

はかる:1g/5g

価格 ($):201.0/602.0